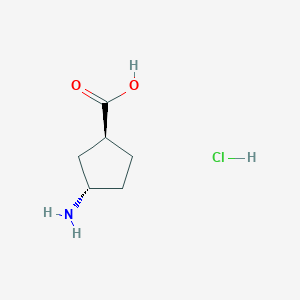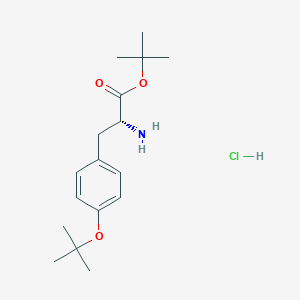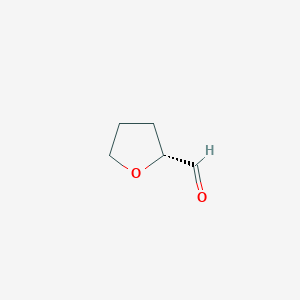
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
Übersicht
Beschreibung
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, also known as ACPC, is a cyclic amino acid that has gained attention in the field of neuroscience due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that could make it useful in the treatment of various neurological disorders. In
Wissenschaftliche Forschungsanwendungen
Analogues of GABA
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has been synthesized as an analogue of the inhibitory neurotransmitter GABA (R. Allan, G. Johnston, & B. Twitchin, 1979). This research indicates its potential relevance in studying neurotransmitter systems.
Effects on Cellular Respiration and Amino Acid Metabolism
Studies on 1-aminocyclopentanecarboxylic acid (ACPC), a related compound, have shown no significant impact on cellular respiration in rat tissues. It also did not exhibit reactivity towards decarboxylases, transaminases, or amino acid oxidases (L. Berlinguet, N. Bégin, L. Babineau, & R. Laferte, 1962).
Potential Antitumor Applications
The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with this compound, suggests potential antitumor applications. This compound is a structural analog of natural amino acids and has been explored for its role in cancer treatment (J. Huddle & C. G. Skinner, 1971).
Tumor-Localization for Cancer Detection
Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, a derivative of this compound, has been identified as a potential agent for localizing tumors in cancer detection using nuclear medicine scanning techniques (R. Hayes, L. Washburn, B. Wieland, T. T. Sun, R. Turtle, & T. Butler, 1976).
Metabotropic Excitatory Amino Acid Receptors
This compound and its isomers have been characterized for their effects on metabotropic excitatory amino acid receptors. The studies indicate varying degrees of potency, efficacy, and selectivity at these receptors, contributing to our understanding of excitatory neurotransmission (D. Schoepp, B. Johnson, R. A. True, & J. Monn, 1991).
Biochemical and Pharmacological Studies
Further biochemical and pharmacological studies of this compound and its related compounds have explored their effects on protein biosynthesis, amino acid metabolism, and potential use in antitumor activities. These studies provide insights into the potential therapeutic applications of this compound in treating various diseases (M. Jarman, J. Kuszmann, & J. A. Stock, 1969).
Transport Mechanisms in Biological Systems
The transport of 1-aminocyclopentanecarboxylic acid in feline cerebrospinal fluid has been studied, indicating that it is cleared by a saturable mechanism inhibited by naturally occurring neutral amino acids. This suggests the role of carrier transport in regulating its concentration in biological systems (R. P. Cutler & A. Lorenzo, 1968).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMNPPUVLZEIJ-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180574.png)
![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)



![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)
![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)


![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)

